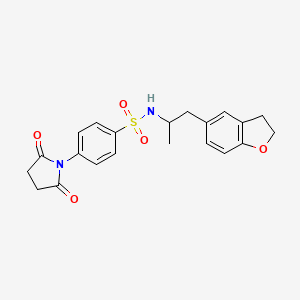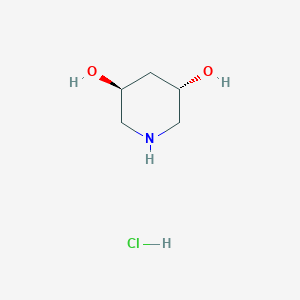![molecular formula C21H27N3O3 B2472586 N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-82-2](/img/structure/B2472586.png)
N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound characterized by its unique structure and potential applications in various fields. Its complex molecular makeup makes it an intriguing subject for chemical, biological, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including cycloheptanone and quinoline derivatives.
Intermediate Formation: Initial reactions typically involve the formation of key intermediates through condensation and cyclization reactions.
Oxalamide Formation:
Purification: The crude product undergoes purification through recrystallization or chromatographic techniques to achieve the desired purity.
Batch Processing: Industrial production often employs batch processing techniques, allowing for precise control over reaction parameters.
Continuous Flow Synthesis: Advanced continuous flow synthesis methods enhance efficiency and scalability, enabling large-scale production with minimal waste.
Análisis De Reacciones Químicas
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups, using reagents like halogens or alkylating agents.
Oxidation: Hydrogen peroxide in acidic medium; potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in alcoholic solvents; lithium aluminum hydride in ether solvents.
Substitution: Halogens (chlorine, bromine) in solvent systems; alkylating agents in aprotic solvents.
Oxidation typically yields oxidized derivatives, such as quinoline N-oxides.
Reduction products may include alcohols or amines.
Substitution reactions result in modified quinoline or cycloheptane derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
As a reagent or intermediate in the synthesis of complex organic molecules.
Potential use in the development of bioactive compounds for therapeutic applications.
Investigation of its interactions with biological macromolecules, such as proteins or nucleic acids.
Exploration of its pharmacological properties and potential as a drug candidate.
Study of its effects on cellular pathways and mechanisms of action in disease models.
Application in the formulation of specialty chemicals or materials.
Use as an analytical standard or reference compound.
Mecanismo De Acción
The mechanism by which N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide exerts its effects is linked to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact pathways involved, including potential binding interactions and conformational changes in the target molecules.
Comparación Con Compuestos Similares
Similar Compounds::
Quinoline derivatives with varying substituents on the nitrogen atom.
Oxalamide compounds with different cyclic structures.
The unique cycloheptyl group attached to the nitrogen atom distinguishes it from other quinoline-based compounds.
The specific arrangement of the oxalamide group contributes to its distinct chemical and biological properties.
There you have it: a detailed exploration of N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide. If there’s anything else you’re curious about, I’m here to help!
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-18-10-9-15-13-17(12-14-6-5-11-24(18)19(14)15)23-21(27)20(26)22-16-7-3-1-2-4-8-16/h12-13,16H,1-11H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSWJOHDEYHGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2472504.png)
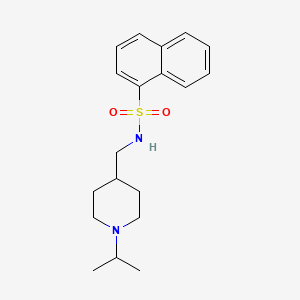
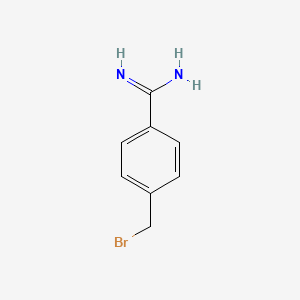
![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2472515.png)
![6-(2,5-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2472516.png)
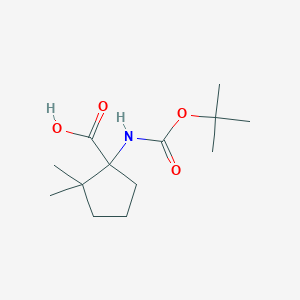
![1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B2472520.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)
